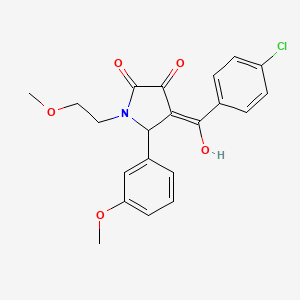![molecular formula C22H20O5 B5265121 (2E)-1-(3,4-dimethoxyphenyl)-3-[5-(2-methoxyphenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B5265121.png)
(2E)-1-(3,4-dimethoxyphenyl)-3-[5-(2-methoxyphenyl)furan-2-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(3,4-dimethoxyphenyl)-3-[5-(2-methoxyphenyl)furan-2-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3,4-dimethoxyphenyl)-3-[5-(2-methoxyphenyl)furan-2-yl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to form the desired chalcone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and column chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-1-(3,4-dimethoxyphenyl)-3-[5-(2-methoxyphenyl)furan-2-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups like nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(3,4-dimethoxyphenyl)-3-[5-(2-methoxyphenyl)furan-2-yl]prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and antioxidant activities.
Medicine: Studied for its potential anticancer properties and as a lead compound in drug discovery.
Industry: Utilized in the development of organic electronic materials and as a component in dyes and pigments.
Wirkmechanismus
The mechanism of action of (2E)-1-(3,4-dimethoxyphenyl)-3-[5-(2-methoxyphenyl)furan-2-yl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. It can also induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, the compound’s antioxidant properties help in scavenging free radicals and protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-1-(3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the furan ring, which may affect its biological activity.
(2E)-1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with different substitution patterns on the phenyl rings.
(2E)-1-(3,4-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one: Contains additional methoxy groups, which may enhance its antioxidant properties.
Uniqueness
The presence of the furan ring and methoxy groups in (2E)-1-(3,4-dimethoxyphenyl)-3-[5-(2-methoxyphenyl)furan-2-yl]prop-2-en-1-one contributes to its unique chemical properties and potential biological activities. These structural features may enhance its ability to interact with specific molecular targets and improve its pharmacokinetic properties.
Eigenschaften
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-[5-(2-methoxyphenyl)furan-2-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O5/c1-24-19-7-5-4-6-17(19)20-13-10-16(27-20)9-11-18(23)15-8-12-21(25-2)22(14-15)26-3/h4-14H,1-3H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGIQXGJLPSBSA-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5265042.png)
![methyl (2-ethoxy-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5265051.png)
![N-[1-(pyridin-4-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide](/img/structure/B5265064.png)
![3-[5-(2-nitrophenyl)-2-furyl]-1-(3-pyridinyl)-2-propen-1-one](/img/structure/B5265068.png)
![(Z,2E)-3-benzylimino-5-(dimethylamino)-2-[1-(diphenylboranylamino)-2,2,2-trifluoroethylidene]-1-phenylpent-4-en-1-one](/img/structure/B5265070.png)

![2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE](/img/structure/B5265074.png)
![N-[4-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENYL]ACETAMIDE](/img/structure/B5265079.png)
![N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5265086.png)
![N-[(1S)-1-benzyl-2-hydroxyethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5265094.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5265098.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5265103.png)
![N-[(3,4-diethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride](/img/structure/B5265105.png)

